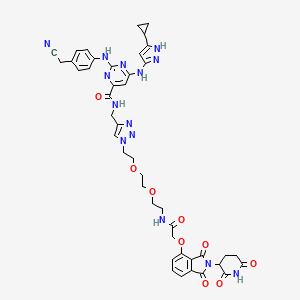
MCPG (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily known for its ability to block metabotropic glutamate receptors (mGluRs), which are involved in various neural processes such as synaptic plasticity, learning, and memory . MCPG (sodium) has been widely used in scientific research to study the induction and maintenance of long-term potentiation (LTP) and other neural mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MCPG (sodium) typically involves the reaction of methylenecyclopropylamine with glycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of MCPG (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH. The final product is purified through crystallization or other suitable methods to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
MCPG (sodium) undergoes various chemical reactions, including:
Oxidation: MCPG (sodium) can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert MCPG (sodium) to its corresponding alcohol derivatives.
Substitution: MCPG (sodium) can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl glycine derivatives.
Applications De Recherche Scientifique
MCPG (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
MCPG (sodium) exerts its effects by blocking metabotropic glutamate receptors (mGluRs). These receptors are G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and plasticity. By inhibiting mGluRs, MCPG (sodium) interferes with the signaling pathways involved in long-term potentiation (LTP) and other forms of synaptic plasticity. This blockade affects the phosphoinositide (PI) turnover and the release of intracellular calcium stores, ultimately influencing neural activity and plasticity .
Comparaison Avec Des Composés Similaires
MCPG (sodium) can be compared with other similar compounds such as:
α-Methyl-4-carboxyphenylglycine (MCPG): Similar in structure but lacks the sodium salt form.
1S,3R-Aminocyclopentane-1,3-dicarboxylic acid (ACPD): Another mGluR antagonist with different structural properties.
4-Carboxyphenylglycine (CPG): A related compound with similar antagonistic effects on mGluRs.
Uniqueness
MCPG (sodium) is unique due to its specific antagonistic activity on mGluR subtypes and its ability to selectively block long-term potentiation (LTP) and short-term potentiation (STP) in neural tissues .
Propriétés
Formule moléculaire |
C10H10NNaO4 |
|---|---|
Poids moléculaire |
231.18 g/mol |
Nom IUPAC |
sodium;2-amino-2-(4-carboxyphenyl)propanoate |
InChI |
InChI=1S/C10H11NO4.Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1 |
Clé InChI |
YPWQKZZVAZJJRO-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)O)(C(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


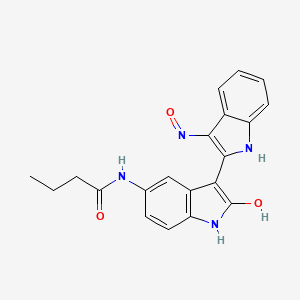
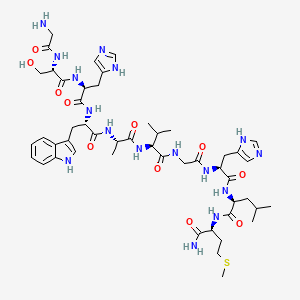
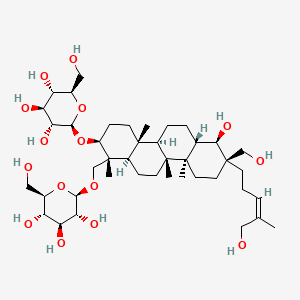
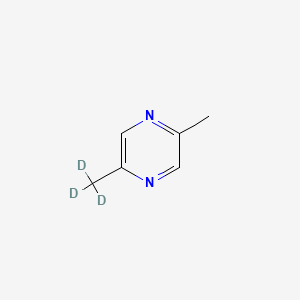
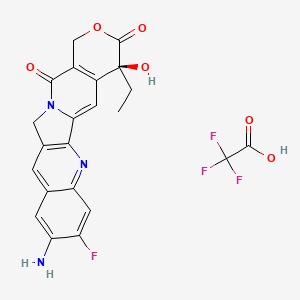
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
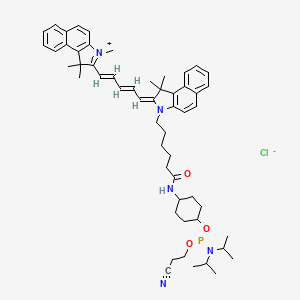
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
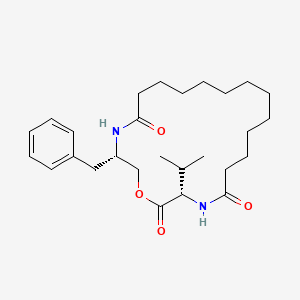
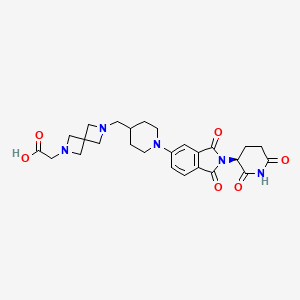

![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
